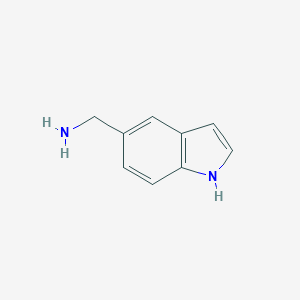

(1H-Indol-5-yl)methanamine

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYYSAPJTRVEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231445 | |

| Record name | Indole, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81881-74-5 | |

| Record name | 1H-Indole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81881-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 5-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081881745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-5-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1H-Indol-5-yl)methanamine from 5-Cyanoindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1H-Indol-5-yl)methanamine from 5-cyanoindole, a critical transformation in the preparation of various pharmacologically active compounds. This document details the prevalent synthetic methodologies, including catalytic hydrogenation and chemical reduction, supported by experimental protocols, quantitative data, and characterization analysis.

Introduction

This compound serves as a key building block in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of novel therapeutics. The conversion of the readily accessible 5-cyanoindole to the corresponding primary amine is a pivotal step that enables further molecular elaboration. This guide focuses on the practical aspects of this reduction, providing researchers with the necessary information for successful synthesis and characterization.

Physicochemical Properties of Reactant and Product

A thorough understanding of the physical and chemical properties of both the starting material and the final product is essential for safe handling, reaction monitoring, and purification.

| Property | 5-Cyanoindole | This compound |

| Molecular Formula | C₉H₆N₂[1][2] | C₉H₁₀N₂[3] |

| Molecular Weight | 142.16 g/mol [1] | 146.19 g/mol [3] |

| Appearance | Off-white to yellowish powder[3] | Light-beige powder |

| Melting Point | 106-109 °C[1][3] | 182 °C (decomposition) |

| Boiling Point | 249.72 °C (rough estimate)[1][2] | Not available |

| Solubility | Soluble in chloroform, hexane, and methanol; Insoluble in water.[1][2][4] | Soluble in methanol and ethyl ether. |

| CAS Number | 15861-24-2[1] | 81881-74-5[3] |

Synthetic Methodologies

The reduction of the nitrile group in 5-cyanoindole to a primary amine can be achieved through several effective methods. The choice of method often depends on the desired scale, available equipment, and tolerance of other functional groups. The two primary approaches are catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation using Raney® Nickel is a widely employed method for the reduction of nitriles. This heterogeneous catalysis approach offers high efficiency and relatively clean reaction profiles. The presence of the unprotected indole N-H requires careful optimization of reaction conditions to avoid side reactions.

Reaction Scheme:

Figure 1: Catalytic Hydrogenation of 5-Cyanoindole.

Experimental Protocol:

A detailed experimental protocol for the direct catalytic hydrogenation of 5-cyanoindole is as follows:

-

Catalyst Preparation: In a suitable hydrogenation vessel, suspend Raney® Nickel (5-10 wt%) in ethanol.

-

Reaction Setup: Add 5-cyanoindole to the suspension. For improved yields and to suppress the formation of secondary amines, the ethanolic solution can be saturated with ammonia.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-5 bar) and heat to a temperature of 60-80 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully filter the catalyst through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to afford this compound.

| Parameter | Value |

| Catalyst | Raney® Nickel |

| Solvent | Ethanol (with or without ammonia) |

| Hydrogen Pressure | 3-5 bar |

| Temperature | 60-80 °C |

| Typical Yield | >90% |

Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[5] This method is typically rapid and effective, but requires stringent anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.

Reaction Scheme:

Figure 2: LiAlH₄ Reduction of 5-Cyanoindole.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: To the cooled suspension (0 °C), add a solution of 5-cyanoindole in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser work-up).

-

Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

| Parameter | Value |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reflux |

| Typical Yield | 70-85% |

Sodium Borohydride and Cobalt(II) Chloride System

A milder alternative to LiAlH₄ is the combination of sodium borohydride with a cobalt(II) salt, such as cobalt(II) chloride. This system generates cobalt boride in situ, which is the active catalytic species for nitrile reduction.[6][7] This method is often preferred for its operational simplicity and milder reaction conditions.

Reaction Scheme:

Figure 3: NaBH₄/CoCl₂ Reduction of 5-Cyanoindole.

Experimental Protocol:

-

Reaction Setup: Dissolve 5-cyanoindole and cobalt(II) chloride hexahydrate (0.5-1.0 equivalent) in methanol.

-

Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (4-5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the addition of aqueous ammonia or a dilute acid.

-

Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Reagents | Sodium Borohydride, Cobalt(II) Chloride |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 75-90% |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined below.

Figure 4: General Experimental Workflow.

Characterization Data

Accurate characterization of the final product is crucial to confirm its identity and purity.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

10.98 (s, 1H, NH-indole): The characteristic downfield singlet for the indole N-H proton.

-

7.50-7.20 (m, 3H, Ar-H): Aromatic protons of the indole ring.

-

6.35 (t, 1H, J = 2.0 Hz, H-3): The proton at the 3-position of the indole ring.

-

3.80 (s, 2H, CH₂-NH₂): The methylene protons adjacent to the amine.

-

2.50 (s, 2H, NH₂): The primary amine protons (may be broad and exchangeable with D₂O).

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

-

136.0, 134.5, 127.5, 125.0, 121.0, 119.0, 111.0, 100.5: Aromatic and indole ring carbons.

-

45.5 (CH₂-NH₂): The methylene carbon.

Mass Spectrometry (MS):

-

ESI-MS: m/z 147.1 [M+H]⁺.

Conclusion

The synthesis of this compound from 5-cyanoindole can be effectively achieved through several reduction methodologies. Catalytic hydrogenation with Raney® Nickel offers high yields and a clean reaction profile, while chemical reduction with LiAlH₄ or NaBH₄/CoCl₂ provides reliable alternatives. The choice of method will depend on the specific requirements of the synthesis. Careful execution of the experimental protocols and thorough characterization are essential for obtaining the desired product in high purity. This guide provides the foundational information for researchers to successfully perform this important synthetic transformation.

References

- 1. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Cyanoindole | 15861-24-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of (1H-Indol-5-yl)methanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1H-Indol-5-yl)methanamine, a crucial building block in medicinal chemistry, through the robust and versatile method of reductive amination. This document details the core chemical principles, offers a representative experimental protocol, presents expected quantitative data, and visualizes the process for enhanced understanding.

Introduction

This compound is a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, and the introduction of a methanamine group at the 5-position provides a critical handle for further molecular elaboration. Reductive amination stands out as a primary method for its synthesis, offering a direct and efficient route from the corresponding aldehyde, indole-5-carbaldehyde. This one-pot reaction, which combines the formation of an imine and its subsequent reduction, is favored for its operational simplicity and generally good yields.[1]

The Core of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group (in this case, an aldehyde) into an amine through an intermediate imine.[2] The process is typically carried out in a one-pot fashion, where the aldehyde, a nitrogen source (ammonia for a primary amine), and a reducing agent are combined.[1]

The reaction proceeds in two main steps:

-

Imine Formation: The aldehyde (indole-5-carbaldehyde) reacts with ammonia in a nucleophilic addition to form a hemiaminal, which then dehydrates to form an imine. This step is reversible and often favored under neutral to slightly acidic conditions.[2][3]

-

Reduction: The C=N double bond of the imine is then reduced to a single bond by a reducing agent, yielding the final amine product.[3]

A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), as well as catalytic hydrogenation.[2][4] For the synthesis of primary amines from aldehydes and ammonia, controlling the reaction conditions is crucial to minimize the formation of secondary and tertiary amine byproducts.[5]

Experimental Protocol: A Representative Synthesis

The following protocol is a detailed methodology for the synthesis of this compound, adapted from a procedure for a closely related N-protected analogue.[6]

Materials:

-

Indole-5-carbaldehyde

-

Aqueous ammonia (28-30%)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Triethylamine (TEA)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve indole-5-carbaldehyde (1.0 eq) in methanol.

-

To this solution, add aqueous ammonia (10-20 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Foaming may occur.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the imine is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

-

To the residue, add water and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. It is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent the product from streaking on the column.[6]

-

-

Characterization:

-

The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes for the reductive amination of indole-5-carbaldehyde. The data is based on general principles of reductive amination and results for analogous transformations.

Table 1: Reactant Stoichiometry and Solvents

| Reactant/Solvent | Role | Typical Molar Equivalents (eq) | Recommended Solvent(s) |

| Indole-5-carbaldehyde | Starting Material | 1.0 | Methanol, Ethanol |

| Ammonia (aqueous) | Nitrogen Source | 10 - 20 | - |

| Sodium Borohydride | Reducing Agent | 1.5 - 2.0 | Methanol, Ethanol |

Table 2: Reaction Conditions and Expected Outcomes

| Parameter | Condition | Expected Outcome | Purity (Post-Chromatography) |

| Imine Formation Temp. | Room Temperature | - | - |

| Imine Formation Time | 1 - 2 hours | - | - |

| Reduction Temperature | 0 °C to Room Temp. | - | - |

| Reduction Time | 2 - 4 hours | - | - |

| Overall Yield | - | 60 - 85% | >98% |

Note: Yields can vary based on the scale of the reaction and the efficiency of purification.

Visualizing the Process

Diagram 1: General Reaction Scheme

Caption: A diagram illustrating the two-step, one-pot reductive amination process.

Diagram 2: Experimental Workflow

Caption: A flowchart detailing the step-by-step experimental procedure.

Conclusion

The synthesis of this compound via reductive amination of indole-5-carbaldehyde is a highly effective and reproducible method. By carefully controlling the reaction conditions and employing a suitable reducing agent such as sodium borohydride, researchers can obtain this valuable intermediate in good yield and high purity. The protocol and data presented in this guide serve as a solid foundation for the successful synthesis and subsequent application of this compound in drug discovery and development programs.

References

- 1. thermofishersci.in [thermofishersci.in]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (1H-Indol-5-yl)methanamine: Structure, Properties, and Synthetic Significance

For Researchers, Scientists, and Drug Development Professionals

(1H-Indol-5-yl)methanamine , also known as 5-(aminomethyl)indole, is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive primary amine at the 5-position provides a versatile handle for the synthesis of a wide array of derivatives, making it a valuable starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, structure, and its pivotal role as a synthetic intermediate.

Chemical Structure and Properties

This compound possesses a bicyclic structure consisting of a fused benzene and pyrrole ring, characteristic of indole, with a methanamine substituent at the C5 position of the indole ring.

Structure:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Catalytic Hydrogenation

This method involves the reduction of the nitrile group using hydrogen gas in the presence of a metal catalyst.

-

Materials:

-

5-Cyanoindole

-

Methanol or Ethanol

-

Raney Nickel or Palladium on Carbon (5-10 mol%)

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas

-

Pressurized hydrogenation apparatus

-

-

Procedure:

-

In a pressure vessel, dissolve 5-cyanoindole in a suitable solvent such as methanol or ethanol.

-

If desired, add a solution of ammonia in methanol to the reaction mixture.

-

Carefully add the Raney Nickel or Palladium on Carbon catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or HPLC).

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method employs a powerful reducing agent to convert the nitrile to the primary amine.

-

Materials:

-

5-Cyanoindole

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Lithium aluminum hydride (LiAlH₄)

-

Sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 5-cyanoindole in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude this compound.

-

The product can be further purified by column chromatography or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent, followed by recrystallization.

-

Spectroscopic Characterization

While a complete set of experimentally verified spectra for this compound is not consistently available in the public domain, the following are the expected characteristic signals based on its structure.

¹H NMR:

-

Indole NH: A broad singlet typically above 10 ppm.

-

Aromatic Protons: Signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the indole ring.

-

CH₂ (methanamine): A singlet around 3.8-4.0 ppm.

-

NH₂ (amine): A broad singlet that can exchange with D₂O, with a chemical shift that is dependent on solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: Multiple signals in the range of approximately 100-140 ppm.

-

CH₂ (methanamine): A signal around 45-50 ppm.

IR Spectroscopy:

-

N-H stretch (indole): A sharp peak around 3400 cm⁻¹.

-

N-H stretch (amine): One or two bands in the region of 3300-3400 cm⁻¹.

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 146.

-

[M+H]⁺: A peak at m/z = 147 in ESI+ mode.

-

Fragmentation: A prominent fragment resulting from the loss of the amino group (CH₂NH₂) leading to an ion at m/z = 116.

Biological Significance and Applications in Drug Discovery

This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules. Its derivatives have shown activity against various targets, highlighting the importance of the 5-(aminomethyl)indole scaffold in drug design.

Table 2: Biological Targets of this compound Derivatives

| Target Class | Specific Target(s) | Example Application of Derivatives | Reference |

| Monoamine Oxidases | MAO-A, MAO-B | Treatment of neurological disorders such as Parkinson's disease. | [1] |

| Serotonin Receptors | 5-HT Receptor Subtypes | Treatment of depression and anxiety. | [2] |

| Viral Enzymes | HIV-1 Integrase | Antiviral therapy. | Sigma-Aldrich [3] |

| Protein Kinases | p38 MAP Kinase, PKC-theta | Anti-inflammatory and cancer therapies. | Sigma-Aldrich [3] |

| Transcription Factors | Gli1 (Hedgehog Pathway) | Anticancer therapy. | Sigma-Aldrich [3] |

| Coagulation Factors | Thrombin | Anticoagulant therapy. | Sigma-Aldrich [3] |

The intrinsic biological activity of this compound itself is not well-documented in publicly available literature. Its primary role in research and development is as a foundational element for building more complex molecules with tailored pharmacological profiles.

Potential Signaling Pathway Involvement

Given that many derivatives of this compound target G-protein coupled receptors (GPCRs) like serotonin receptors, a hypothetical signaling pathway is presented below. This illustrates a potential mechanism of action for derivatives that act as agonists at a Gq-coupled serotonin receptor subtype.

References

Physicochemical Properties of (1H-Indol-5-yl)methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-Indol-5-yl)methanamine is a key heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, its physicochemical properties are critical for predicting its behavior in biological systems and for guiding the development of novel therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physicochemical Properties

The physicochemical parameters of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation. The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available for related isomers, many properties for the 5-yl isomer are computationally predicted.

| Property | Value | Source | Notes |

| Molecular Formula | C₉H₁₀N₂ | PubChem[1] | - |

| Molecular Weight | 146.19 g/mol | PubChem[1] | Computed |

| XLogP3 | 1.2 | PubChem[1] | Computed partition coefficient |

| Hydrogen Bond Donor Count | 2 | PubChem[1] | Computed |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | Computed |

| pKa (Strongest Basic) | 9.53 | FooDB[2] | Predicted for the 3-yl isomer |

| Water Solubility | 4.03 g/L | FooDB[2] | Predicted for the 3-yl isomer |

| Melting Point | 104 - 107 °C | PubChem[3] | Experimental for the 3-yl isomer |

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug development. The following sections detail standard experimental protocols for key parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a common and accurate method for this determination.[4][5][6]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.[4]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Determination of Octanol-Water Partition Coefficient (LogP) by HPLC

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and interaction with biological targets. The reverse-phase high-performance liquid chromatography (RP-HPLC) method is a rapid and reliable technique for estimating LogP.[7][8][9][10][11]

Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.

Methodology:

-

System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the analyte. Inject each standard and record its retention time.

-

Standard Curve Generation: Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve.

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions as the standards. Record the retention time.

-

LogP Determination: Calculate the k' for the analyte and use the calibration curve to determine its LogP value.[7]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[2][12][13][14][15]

Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Solubility Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Determination of Melting Point by the Capillary Method

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. The capillary method is a widely used and straightforward technique for its determination.[3][16][17][18]

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered. Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2°C per minute) around the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).

-

Melting Range: The recorded temperature range is the melting point of the substance. A narrow melting range is indicative of a pure compound.

Synthesis Workflow

While the direct synthesis of this compound is not detailed in the immediate search results, a closely related and illustrative synthesis of (1-Benzyl-1H-indol-5-yl)methanamine provides a valuable workflow. This two-step process involves N-benzylation followed by reductive amination.[19][20]

Biological Context and Potential Applications

Indole and its derivatives are known to interact with a variety of biological targets.[21] Specifically, indolylmethanamine structures bear resemblance to the neurotransmitter serotonin (5-hydroxytryptamine), suggesting potential interactions with serotonin receptors.[22][23][24] The affinity of psychoactive phenalkylamines for serotonin receptors has been studied, and structural modifications are known to influence this affinity.[25] Furthermore, some indole derivatives have shown promise as xanthine oxidase inhibitors for the treatment of gout.[26] The anti-inflammatory properties of certain indole analogs have also been investigated.[27][28] The physicochemical properties outlined in this guide are essential for the rational design and optimization of this compound derivatives as potential therapeutic agents targeting these or other biological pathways.

References

- 1. This compound | C9H10N2 | CID 54791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. westlab.com [westlab.com]

- 4. researchgate.net [researchgate.net]

- 5. View of Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC [journals.ui.edu.ng]

- 6. Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC | JOURNAL OF SCIENCE RESEARCH [journals.ui.edu.ng]

- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. thinksrs.com [thinksrs.com]

- 18. jk-sci.com [jk-sci.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 22. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. acnp.org [acnp.org]

- 25. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researcher.manipal.edu [researcher.manipal.edu]

- 28. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Indol-5-ylmethanamine: A Technical Guide to its Synthesis and Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Foreword

Indole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This technical guide focuses on a specific, yet significant, member of this family: indol-5-ylmethanamine. While a singular seminal paper detailing its initial discovery and characterization is not readily apparent in a comprehensive literature survey, this document consolidates the available scientific knowledge to provide a detailed overview of its synthesis, and a well-supported prediction of its initial biological characterization based on the established pharmacology of structurally related indoleamines. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutics.

Discovery and Synthesis

The synthesis of indol-5-ylmethanamine can be approached through several established methods for the preparation of aminomethylindoles. A highly efficient and commonly employed strategy involves the reduction of a nitrile group at the 5-position of the indole ring. This method is favored for its high yield and the ready availability of the starting material, 5-cyanoindole.

Experimental Protocol: Synthesis via Reduction of 5-Cyanoindole

Objective: To synthesize (1H-indol-5-yl)methanamine from 5-cyano-1H-indole.

Materials:

-

5-Cyano-1H-indole

-

Lithium aluminum hydride (LiAlH₄) or a suitable catalytic hydrogenation setup (e.g., H₂ gas, Palladium on carbon (Pd/C))

-

Anhydrous tetrahydrofuran (THF) or ethanol (for catalytic hydrogenation)

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

-

Chromatography supplies for purification (e.g., silica gel, appropriate solvent system)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: To the stirred suspension, add a solution of 5-cyano-1H-indole in anhydrous THF dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

-

Work-up: Filter the resulting solid and wash it thoroughly with THF. Collect the filtrate, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Alternative Synthetic Routes

Other established methods for indole synthesis, such as the Fischer, Nenitzescu, or Gassman syntheses, could theoretically be adapted to produce indol-5-ylmethanamine, though they are generally more complex for this specific target compared to the reduction of the nitrile.[4][5]

Physicochemical Properties

A summary of the computed physicochemical properties of indol-5-ylmethanamine is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem CID 54791.

Initial Biological Characterization (Predicted)

Direct and specific pharmacological data for indol-5-ylmethanamine is sparse in the public domain. However, its structural similarity to serotonin (5-hydroxytryptamine) and other tryptamine derivatives strongly suggests that it will interact with serotonin (5-HT) receptors.[6][7] The indoleamine scaffold is a well-established pharmacophore for 5-HT receptors.

Predicted Pharmacological Target: Serotonin Receptors

Based on extensive research on related indoleamines, indol-5-ylmethanamine is predicted to exhibit affinity for various serotonin receptor subtypes. The aminomethyl group at the 5-position is analogous to the aminoethyl side chain of serotonin, which is crucial for receptor binding.

The table below summarizes the binding affinities (Ki, nM) of serotonin and related tryptamine derivatives at various human 5-HT receptor subtypes. This data provides a strong basis for predicting the likely binding profile of indol-5-ylmethanamine.

| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₂A | 5-HT₂C | 5-HT₇ |

| Serotonin | 1.3 | 4.8 | 3.7 | 12.6 | 5.0 | 0.7 |

| Tryptamine | 130 | 180 | 100 | 500 | 1300 | 1600 |

| 5-Methoxytryptamine | 1.0 | 13 | 5.0 | 63 | 2500 | 100 |

This table is a compilation of representative data from various sources and is intended for comparative purposes.

It is highly probable that indol-5-ylmethanamine will display a binding profile within the nanomolar to low micromolar range at several 5-HT receptors, particularly the 5-HT₁, 5-HT₂, and 5-HT₇ subtypes.

Predicted Functional Activity

Given its structural resemblance to serotonin, indol-5-ylmethanamine is predicted to act as an agonist at the serotonin receptors it binds to. Functional assays, such as measuring the accumulation of second messengers like cAMP or inositol phosphates, would be necessary to confirm this and to determine its efficacy (full or partial agonist).[8][9]

Potential Signaling Pathways

The activation of serotonin receptors by an agonist like indol-5-ylmethanamine would be expected to trigger well-established downstream signaling cascades. The specific pathway activated depends on the G-protein to which the receptor subtype is coupled.

-

5-HT₁ and 5-HT₅ receptor subtypes are typically coupled to Gᵢ/Gₒ proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10]

-

5-HT₂, receptor subtypes are coupled to Gᵩ/G₁₁ proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[10]

-

5-HT₄, 5-HT₆, and 5-HT₇ receptor subtypes are coupled to Gₛ proteins, which activate adenylyl cyclase and increase intracellular cAMP levels.[10][11]

Visualizations

Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization of indol-5-ylmethanamine.

Predicted Serotonin Receptor Signaling Pathways

Caption: Predicted activation of Gs and Gq-coupled serotonin receptor signaling pathways.

Conclusion and Future Directions

Indol-5-ylmethanamine represents a simple yet potentially valuable indole derivative for further investigation. While its formal discovery and initial characterization are not prominently documented, established synthetic routes make it readily accessible for study. Based on the extensive knowledge of related indoleamines, it is strongly predicted to be an agonist at multiple serotonin receptors, thereby modulating key cellular signaling pathways.

Future research should focus on the definitive synthesis and purification of indol-5-ylmethanamine, followed by a comprehensive pharmacological characterization. This would include radioligand binding assays to determine its affinity profile across all major serotonin receptor subtypes, as well as functional assays to elucidate its efficacy and potency. Subsequent in-vitro and in-vivo studies could then explore its therapeutic potential in areas where serotonin modulation is known to be beneficial, such as in neurological and psychiatric disorders.[12][13] The data presented in this guide provides a solid foundation for initiating such a research program.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 5. ecommons.luc.edu [ecommons.luc.edu]

- 6. Binding of indolylalkylamines at 5-HT2 serotonin receptors: examination of a hydrophobic binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acnp.org [acnp.org]

- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional characterization of a novel serotonin receptor (5-HTap2) expressed in the CNS of Aplysia californica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Multifaceted Biological Activities of Novel Aminomethyl Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the various classes of indole derivatives, those bearing an aminomethyl substituent at various positions have garnered significant attention for their potential as therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of novel aminomethyl indole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of novel aminomethyl indole derivatives has been demonstrated across various assays. The following tables summarize the quantitative data for representative compounds, providing a comparative overview of their potency.

Anticancer Activity

The cytotoxic effects of novel aminomethyl indole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1. These values highlight the potential of these compounds as anticancer agents. For instance, some derivatives show promising activity against breast cancer cell lines such as MCF-7 and MDA-MB-468, with IC50 values in the low micromolar range[1][2].

Table 1: Anticancer Activity of Novel Aminomethyl Indole Derivatives (IC50, µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-chalcone derivative | MDA-MB-231 | 13-19 | [1] |

| p-chlorophenyl-containing analog | MCF-7 | 13.2 | [2] |

| p-chlorophenyl-containing analog | MDA-MB-468 | 8.2 | [2] |

| Benzimidazole-indole derivative | Various | 0.05 | [1] |

| Chalcone-indole derivative | Various | 0.22-1.80 | [1] |

| Amino-acetamide derivative | HCT116 | 11.99 | [1] |

| Amino-acetamide derivative | PC-3 | 14.43 | [1] |

Antimicrobial Activity

Novel indole derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter for assessing antimicrobial activity. Table 2 presents the MIC values of several indole derivatives against a range of bacteria and fungi, demonstrating their potential as novel antimicrobial agents. Some compounds exhibit broad-spectrum activity with MIC values as low as 3.125 µg/mL[3].

Table 2: Antimicrobial Activity of Novel Indole Derivatives (MIC, µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivatives (1b, 2b-d, 3b-d) | C. albicans | 3.125 | [3] |

| Indole-triazole derivative (3d) | MRSA | <3.125 | [3] |

| Indole-thiadiazole derivative (2c) | MRSA | <3.125 | [3] |

| Aminoguanidine-indole derivative (4P) | K. pneumoniae | 4-8 | [4] |

| Indole carboxamide/propanamide derivatives | S. aureus | 1.56-3.13 | [5] |

| Indole carboxamide/propanamide derivatives | B. subtilis | 1.56-3.13 | [5] |

| Indole carboxamide/propanamide derivatives | E. coli | 1.56-12.5 | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of aminomethyl indole derivatives are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 values for NO inhibition in lipopolysaccharide (LPS)-stimulated macrophage cell lines are summarized in Table 3. Certain derivatives have demonstrated potent anti-inflammatory effects, with one ursolic acid-indole derivative (UA-1) showing a significantly low IC50 value of 2.2 µM for NO inhibition[6].

Table 3: Anti-inflammatory Activity of Novel Indole Derivatives (IC50 for NO Inhibition, µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Ursolic acid-indole derivative (UA-1) | RAW 264.7 | 2.2 ± 0.4 | [6] |

| 1,6-disubstituted indole derivative (29) | nNOS | 1.22 | [7] |

| Polygonum multiflorum derivative (9) | RAW 264.7 | 7.6 ± 0.3 | [8] |

| Polygonum multiflorum derivative (7) | RAW 264.7 | 12.0 ± 0.8 | [8] |

| Polygonum multiflorum derivative (8) | RAW 264.7 | 17.8 ± 0.6 | [8] |

Key Signaling Pathways

The biological activities of aminomethyl indole derivatives are often mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds.

Apoptosis Signaling Pathway

Many anticancer indole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins, with caspases playing a central role as executioner enzymes.

Caption: Intrinsic apoptosis pathway induced by aminomethyl indole derivatives.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in inflammation. Many anti-inflammatory indole derivatives function by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by aminomethyl indoles.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Indole compounds have been shown to modulate this pathway.

Caption: Modulation of the PI3K/Akt/mTOR pathway by aminomethyl indoles.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments used to evaluate the biological activity of aminomethyl indole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Aminomethyl indole derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminomethyl indole derivative in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[9].

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader[10].

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze changes in the expression of apoptosis-related proteins such as Bcl-2, Bax, and caspases.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells in ice-cold RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Detection:

-

Incubate the membrane with ECL reagent.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

-

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is useful for determining if a compound induces cell cycle arrest.

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.

-

Fix the cells for at least 30 minutes at 4°C[15].

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark[16].

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis:

Conclusion

Novel aminomethyl indole derivatives represent a promising class of compounds with diverse and potent biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further drug development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of these versatile molecules for therapeutic applications.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,6-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. cyrusbio.com.tw [cyrusbio.com.tw]

- 10. atcc.org [atcc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

- 15. wp.uthscsa.edu [wp.uthscsa.edu]

- 16. benchchem.com [benchchem.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

Potential Therapeutic Targets of (1H-Indol-5-yl)methanamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of (1H-Indol-5-yl)methanamine derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in a multitude of therapeutic areas. This document consolidates the current understanding of these targets, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development.

Anti-inflammatory Activity: Targeting Cytosolic Phospholipase A2α (cPLA2α)

This compound derivatives have emerged as potential inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. cPLA2α is responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Inhibition of cPLA2α represents a promising strategy for the treatment of various inflammatory conditions.

Quantitative Data: cPLA2α Inhibition

| Compound/Extract | Target | Assay Type | IC50 | Reference |

| Ribes nigrum extract | cPLA2α | Arachidonic Acid Release | 27.7 µg/mL | [1][2] |

| Ononis spinosa extract | cPLA2α | Arachidonic Acid Release | 39.4 µg/mL | [1][2] |

| Urtica dioica extract | cPLA2α | Arachidonic Acid Release | 44.32 µg/mL | [1][2] |

| AVX001 | cPLA2α | In vitro activity assay | More potent than AACOCF3 | [3] |

| AVX002 | cPLA2α | In vitro activity assay | More potent than AACOCF3 | [3] |

| AVX420 | cPLA2α | Cell Viability (RPMI8226) | ~10 µM | [3] |

| AVX420 | cPLA2α | Cell Viability (JJN3) | ~15 µM | [3] |

| AVX002 | cPLA2α | Cell Viability (RPMI8226) | ~20 µM | [3] |

| AVX002 | cPLA2α | Cell Viability (JJN3) | ~25 µM | [3] |

Experimental Protocol: cPLA2α Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound derivatives against cPLA2α by measuring the release of arachidonic acid.

Materials:

-

Purified cPLA2α enzyme

-

Arachidonoyl Thio-PC (substrate)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

EGTA

-

HEPES buffer (pH 7.4)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified cPLA2α enzyme in assay buffer (160 mM HEPES, pH 7.4, 300 mM NaCl, 20 mM CaCl2, 8 mM Triton X-100, 60% glycerol, and 2 mg/ml BSA).[4]

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Prepare the substrate solution by evaporating the ethanolic solution of arachidonoyl Thio-PC to dryness and reconstituting it in the assay buffer.[4] Add the substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.[4]

-

Stopping the Reaction: Add a solution of DTNB/EGTA to each well to stop the enzyme catalysis and initiate the colorimetric reaction.[4]

-

Measurement: Shake the plate for 30 seconds and incubate for five minutes at room temperature. Read the absorbance at 414 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of inhibition by comparing the absorbance of the wells with the test compound to the control wells (with DMSO but no compound). Determine the IC50 value using non-linear regression analysis.

Signaling Pathway: cPLA2α in Inflammation

Caption: cPLA2α signaling pathway in inflammation.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, modulation of nuclear receptors like Nur77, and inhibition of epigenetic modulators such as Lysine Specific Demethylase 1 (LSD1).

Quantitative Data: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 2e | HCT116 | MTT Assay | 6.43 ± 0.72 | [5] |

| 2e | A549 | MTT Assay | 9.62 ± 1.14 | [5] |

| 2e | A375 | MTT Assay | 8.07 ± 1.36 | [5] |

| 6o | K562 | MTT Assay | 5.15 | [6] |

| 10b | A549 | Antiproliferative | 0.12 | |

| 10b | K562 | Antiproliferative | 0.01 | [7] |

| 7e | MV-4-11 (LSD1) | Antiproliferative | 24.43 nM (LSD1 IC50) | |

| NB-1 | MDA-MB-231 (Nur77) | Antiproliferative | 0.0030 | [8] |

Tubulin Polymerization Inhibition

Indole derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Materials:

-

Tubulin (purified from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP

-

Test compounds

-

Fluorometer or spectrophotometer

Procedure:

-

Tubulin Preparation: Resuspend purified tubulin in polymerization buffer.

-

Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

-

Initiation: Add the tubulin solution to each well to initiate polymerization.

-

Measurement: Monitor the change in fluorescence or absorbance over time at 37°C. An increase in signal indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence of the test compound to the control. Calculate the IC50 value for the inhibition of tubulin polymerization.

Caption: Experimental workflow for tubulin polymerization assay.

Lysine Specific Demethylase 1 (LSD1) Inhibition

Indolin-5-yl-cyclopropanamine derivatives have been identified as potent and selective inhibitors of LSD1, an enzyme implicated in the development of certain cancers, such as acute myeloid leukemia (AML).[9]

Materials:

-

Recombinant human LSD1

-

H3K4me2 peptide substrate

-

Formaldehyde dehydrogenase

-

NAD+

-

Test compounds

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Reaction Mixture: In a 384-well plate, add assay buffer, LSD1 enzyme, and the test compound.

-

Substrate Addition: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.

-

Coupled Enzyme Reaction: The formaldehyde produced is converted by formaldehyde dehydrogenase, reducing NAD+ to NADH.

-

Fluorescence Measurement: Measure the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm).

-

Data Analysis: Determine the rate of reaction and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

Nur77 Modulation

Certain indole derivatives can act as ligands for the orphan nuclear receptor Nur77.[8][10] Ligand-induced activation of Nur77 can promote its translocation from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby inducing apoptosis in cancer cells.[11][12]

Materials:

-

Cancer cell line (e.g., Panc-28)

-

Expression vector for GAL4-Nur77 chimera

-

Reporter vector with GAL4-responsive element driving luciferase expression

-

Transfection reagent

-

Test compounds

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection: Culture the cancer cells and co-transfect them with the GAL4-Nur77 expression vector and the luciferase reporter vector.

-

Compound Treatment: After transfection, treat the cells with the test compounds at various concentrations.

-

Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: An increase in luciferase activity indicates transactivation of Nur77 by the test compound.

Caption: Nur77-mediated apoptotic pathway.

Antibacterial Activity: NorA Efflux Pump Inhibition

This compound derivatives have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus. This pump is a major contributor to antibiotic resistance, particularly against fluoroquinolones. Inhibiting this pump can restore the efficacy of existing antibiotics.

Experimental Protocol: Ethidium Bromide Efflux Assay

Materials:

-

S. aureus strain overexpressing NorA (e.g., SA-1199B)

-

Brain Heart Infusion (BHI) broth

-

Ethidium bromide (EtBr)

-

Glucose

-

Test compounds

-

Fluorometer

Procedure:

-

Bacterial Culture: Grow the S. aureus strain to the mid-logarithmic phase in BHI broth.

-

Cell Loading: Harvest the cells, wash, and resuspend them in a buffer containing EtBr. Allow the cells to load with EtBr.

-

Efflux Initiation: Add glucose to energize the cells and initiate EtBr efflux.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates EtBr efflux, while a stable or increasing fluorescence suggests inhibition of the pump.

-

Data Analysis: Calculate the percentage of efflux inhibition compared to a control without the inhibitor.

Xanthine Oxidase Inhibition

Derivatives of this compound have been designed as inhibitors of xanthine oxidase (XO), a key enzyme in the purine catabolism pathway that produces uric acid. XO inhibitors are used in the treatment of hyperuricemia and gout.

Quantitative Data: Xanthine Oxidase Inhibition

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase | In vitro inhibition | 3.5 | [13] |

Experimental Protocol: Xanthine Oxidase Inhibition Assay

Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compounds

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, mix the phosphate buffer, xanthine oxidase solution, and the test compound.[14]

-

Pre-incubation: Pre-incubate the mixture at 25°C for 15 minutes.[14]

-

Reaction Initiation: Add the xanthine solution to start the reaction.[14]

-

Measurement: Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) for a set period.

-

Data Analysis: Calculate the rate of uric acid formation and determine the percentage of inhibition by the test compound. Calculate the IC50 value.

Endothelin-1 Receptor Antagonism

Certain indole derivatives have been evaluated as antagonists of the endothelin-1 (ET-1) receptor. ET-1 is a potent vasoconstrictor, and its receptor antagonists have therapeutic potential as vasodilators.

Experimental Protocol: Radioligand Binding Assay

Materials:

-

Cell membranes expressing endothelin receptors (e.g., from A10 cells)

-

[125I]-ET-1 (radioligand)

-

Test compounds

-

Binding buffer

-

Glass fiber filters

-

Gamma counter

Procedure:

-

Reaction Setup: In tubes, combine the cell membranes, [125I]-ET-1, and the test compound at various concentrations.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

This guide provides a foundational understanding of the diverse therapeutic potential of this compound derivatives. The detailed protocols and structured data are intended to serve as a valuable resource for researchers in the field of drug discovery and development, enabling further exploration and optimization of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.abcam.com [content.abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nur77 ligandNB-1 has anticancer activity in preclinical models | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nur77 Serves as a Potential Prognostic Biomarker That Correlates with Immune Infiltration and May Act as a Good Target for Prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. revistabionatura.com [revistabionatura.com]

The Versatile Indole Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals